Chloronitromethane

Advanced Oxidation Processes Environmental Remediation Disinfection By-product Fate

Chloronitromethane (CNM, CAS 1794-84-9) is a monohalogenated nitroalkane with distinct, quantifiable reactivity: ·OH rate constant 1.94×10⁸ M⁻¹s⁻¹ and e⁻ₐq rate constant 3.01×10¹⁰ M⁻¹s⁻¹, differing by an order of magnitude from dichloronitromethane. Essential as a non-interchangeable authentic standard for drinking water N-DBP studies, a precise probe for AOP/ARP kinetic validation, and a key intermediate for quinoline antibiotic synthesis. Contains a single chlorine-nitro substitution on a methane backbone for predictable reactivity.

Molecular Formula CH2ClNO2
Molecular Weight 95.48 g/mol
CAS No. 1794-84-9
Cat. No. B120751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloronitromethane
CAS1794-84-9
SynonymsChloro-nitromethane
Molecular FormulaCH2ClNO2
Molecular Weight95.48 g/mol
Structural Identifiers
SMILESC([N+](=O)[O-])Cl
InChIInChI=1S/CH2ClNO2/c2-1-3(4)5/h1H2
InChIKeyCGKPGVZMSKVVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.52 M

Chloronitromethane (CAS 1794-84-9) Baseline Overview for Scientific Procurement


Chloronitromethane (CNM; CAS 1794-84-9), also referred to as chloro(nitro)methane, is a monohalogenated nitroalkane belonging to the halonitromethane (HNM) class . With a molecular formula of CH₂ClNO₂ and a molecular weight of approximately 95.49 g/mol, this compound is characterized by the presence of a single chlorine atom and a nitro group on a methane backbone [1]. HNMs, including CNM, are most prominently identified as a recently recognized class of nitrogenous disinfection by-products (N-DBPs) in drinking water, formed during ozonation and chlorine/chloramine treatment of waters containing natural organic matter and bromide ions [2]. While its primary context in the literature is as an environmental contaminant of toxicological concern [3], its reactive halogen-nitro functionality positions it as a specialized intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds such as quinoline antibiotics [4].

Why Chloronitromethane Cannot Be Substituted by Other Halonitromethanes in Research and Industrial Applications


The procurement of a specific halonitromethane, such as Chloronitromethane (CNM), is not interchangeable with its brominated or multi-chlorinated analogs. Fundamental differences in electronic structure, reaction kinetics, and degradation pathways dictate its specific role. Computational studies reveal that the substitution of hydrogen with halogen atoms in the nitroalkane series systematically alters C-N bond dissociation energies [1]. Furthermore, direct experimental comparisons show that CNM's reactivity with both oxidative (*OH) and reductive (e⁻ₐq) radical species is unique; for instance, its reaction rate constant with the hydroxyl radical differs by over an order of magnitude compared to dichloronitromethane [2]. These distinct kinetic profiles mean that using a generic 'halonitromethane' would lead to unpredictable reaction rates, different product distributions, and invalidate process-specific models, particularly in environmental fate studies or precise synthetic pathways. The following section provides quantitative evidence for these critical differences.

Quantitative Differentiation of Chloronitromethane from Its Closest Analogs: An Evidence-Based Guide


Chloronitromethane Exhibits a 2.6-Fold Slower Reaction Rate with Hydroxyl Radicals Than Dichloronitromethane

In aqueous solution, chloronitromethane (CNM) demonstrates significantly slower reactivity with hydroxyl radicals (*OH) compared to its dichlorinated analog. Absolute rate constants were measured using electron pulse radiolysis and transient absorption spectroscopy at room temperature and pH ~7 [1]. The rate constant for CNM is (1.94 ± 0.32) × 10⁸ M⁻¹ s⁻¹, which is 2.6-fold lower than that for dichloronitromethane (DCNM), which is (5.12 ± 0.77) × 10⁸ M⁻¹ s⁻¹ [1].

Advanced Oxidation Processes Environmental Remediation Disinfection By-product Fate

Chloronitromethane Reacts with Hydrated Electrons 2.3-Fold Faster Than Bromonitromethane

The reductive reactivity of chloronitromethane (CNM) with hydrated electrons (e⁻ₐq) is substantially higher than that of its brominated analog. Under identical experimental conditions (room temperature, pH ~7), the bimolecular rate constant for CNM was determined to be (3.01 ± 0.40) × 10¹⁰ M⁻¹ s⁻¹. This is 2.3-fold greater than the value for bromonitromethane (BNM), which was measured at (1.32 ± 0.12) × 10¹⁰ M⁻¹ s⁻¹ [1].

Reductive Decontamination Advanced Reduction Processes Kinetic Modeling

Chloronitromethane Degrades Over 6-Fold Slower on Zero-Valent Iron Than Trichloronitromethane

In the presence of zero-valent iron (Fe⁰), a common reactive medium for groundwater remediation, chloronitromethane (CNM) exhibits a substantially slower degradation rate compared to the fully chlorinated analog, trichloronitromethane (TCNM). Geometric surface area-normalized rate constants (kₛₐ,geₒm) for their reaction with Fe⁰ were determined to be 45.9 L/(h·m²) for CNM and 300.6 L/(h·m²) for TCNM [1].

Reductive Dehalogenation Groundwater Remediation Zero-Valent Iron Technology

Chloronitromethane Demonstrates Distinct C-N Bond Strength Compared to Fluorinated Analogs, Impacting Thermal Stability

Computational analysis using the nonempirical B3LYP method indicates that the C-N bond dissociation energy in chloronitromethane is distinct from its fluorinated analogs. The study of a nitroalkane series revealed that substitution with chlorine versus fluorine atoms results in different equilibrium geometric parameters and C-N bond dissociation enthalpies, thereby influencing the compound's thermal stability and potential as a precursor in energetic materials [1].

Energetic Materials Computational Chemistry Thermal Decomposition

Chloronitromethane Serves as a Preferred Halonitromethane Substrate in the Synthesis of Quinoline Antibiotic Intermediates

In the patented synthesis of intermediates for the antibiotic trovafloxacin, a halonitromethane of the formula O₂NCH₂X (where X is a halogen) is a key reagent. The patent specifically identifies chloronitromethane (O₂NCH₂Cl) and bromonitromethane (O₂NCH₂Br) as preferred embodiments, with CNM listed first, indicating a preference based on reaction performance, yield, or cost-effectiveness for this specific C-C bond-forming step in the construction of the azabicyclo quinoline carboxylic acid core [1].

Pharmaceutical Synthesis API Intermediates Quinoline Antibiotics

Chloronitromethane Displays an Intermediate Mutagenic Potency Profile Compared to Other Halonitromethanes

When assessing the mutagenic potency of halonitromethanes (HNMs) in Salmonella typhimurium strain TA100 with S9 metabolic activation, chloronitromethane (CNM) occupies a distinct middle rank. Its potency is lower than that of bromochloronitromethane (BCNM) and dibromonitromethane (DBNM) but is comparable to or greater than that of bromonitromethane (BNM) and is significantly higher than that of trichloronitromethane (TCNM) [1].

Toxicology Environmental Health Disinfection By-product Risk Assessment

Defined Research and Industrial Applications for Chloronitromethane Based on Empirical Evidence


Kinetic Modeling of Advanced Oxidation and Reduction Processes for Water Treatment

The precisely measured rate constants for chloronitromethane's reactions with hydroxyl radicals (1.94 × 10⁸ M⁻¹ s⁻¹) and hydrated electrons (3.01 × 10¹⁰ M⁻¹ s⁻¹) make it a well-defined probe compound for calibrating and validating kinetic models of advanced oxidation processes (AOPs) and advanced reduction processes (ARPs) [REFS-1, REFS-2]. Its reactivity is distinct enough from other contaminants to allow for competitive kinetic studies without significant overlap, and the availability of high-quality data ensures accurate prediction of its removal rates in complex water matrices.

Specific Substrate in the Synthesis of Quinoline Antibiotic Intermediates

For research and development groups engaged in the synthesis of next-generation quinoline antibiotics, chloronitromethane is a key starting material. Its use is specifically exemplified in patent literature for the preparation of intermediates leading to compounds like trovafloxacin, where its reactivity profile with complex amine bases in non-aqueous media is critical for constructing the azabicyclo core structure [3]. Procuring this exact halogenated nitroalkane is essential for replicating and building upon the established synthetic route.

Source Material for Investigating Disinfection By-Product (DBP) Fate and Toxicology

As a representative member of the halonitromethane class of DBPs, chloronitromethane serves as a critical authentic standard for environmental analytical chemistry and toxicology. Its distinct mutagenic potency, which ranks between that of highly potent brominated species and less potent fully chlorinated ones, makes it an essential reference material for quantifying health risks in drinking water studies [4]. Furthermore, understanding its unique degradation pathways on zero-valent iron (kₛₐ,geₒm = 45.9 L/(h·m²)) is vital for predicting its behavior in iron-based water distribution and remediation systems [5].

Computational Benchmarking of Halogen-Substituent Effects on Nitroalkane Energetics

Chloronitromethane is an ideal candidate for computational chemistry studies aimed at understanding the fundamental effects of halogen substitution on molecular stability and reactivity. Its place in the nitroalkane series allows for direct comparison of C-N bond dissociation energies and electronic properties with fluorinated and non-halogenated analogs [6]. This makes it a valuable benchmark molecule for testing and refining ab initio and density functional theory (DFT) methods for predicting the behavior of energetic materials.

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